5-Acetyl-2-bromopyridine
Overview
Description
5-Acetyl-2-bromopyridine is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 . It appears as a white to yellow to orange to tan powder or faint yellow powder .
Synthesis Analysis
The synthesis of 5-Acetyl-2-bromopyridine involves a palladium-catalyzed Suzuki cross-coupling reaction . The process starts with 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-bromopyridine conforms to its infrared spectrum . More detailed information about its structure can be obtained from its NMR and FTIR spectra .Chemical Reactions Analysis
5-Acetyl-2-bromopyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
5-Acetyl-2-bromopyridine has a melting point of 124-128 °C . It is a white to yellow to orange to tan powder or faint yellow powder .Scientific Research Applications
5-Acetyl-2-bromopyridine is a chemical compound with the molecular formula C7H6BrNO . It appears as a light orange to yellow to green powder or crystal . It’s used in various areas of research including Life Science, Material Science, and Chemical Synthesis .
Organic Synthesis
5-Acetyl-2-bromopyridine can be used as a building block in the synthesis of various organic compounds. Its bromine atom makes it a good candidate for reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions .
Medicinal Chemistry
Given its structural features, 5-Acetyl-2-bromopyridine could potentially be used in the development of new drugs or therapeutic agents. However, specific applications in this field would require further research .
Material Science
Compounds like 5-Acetyl-2-bromopyridine can be used in the synthesis of complex materials, including polymers and nanomaterials. The specific properties of these materials would depend on the other components used in the synthesis .
Chemical Biology
5-Acetyl-2-bromopyridine could potentially be used in chemical biology research, for example, in the development of new probes or sensors .
Catalysis
The pyridine ring in 5-Acetyl-2-bromopyridine could potentially act as a ligand in metal-catalyzed reactions, contributing to the development of new catalysts .
Analytical Chemistry
5-Acetyl-2-bromopyridine could potentially be used as a standard or reagent in various analytical techniques, such as chromatography or spectroscopy .
Environmental Science
Given its reactivity, 5-Acetyl-2-bromopyridine could potentially be used in studies related to environmental pollution or remediation .
Safety And Hazards
5-Acetyl-2-bromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .
properties
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKKGHQBUKOMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576604 | |
Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-bromopyridine | |
CAS RN |
139042-59-4 | |
Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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